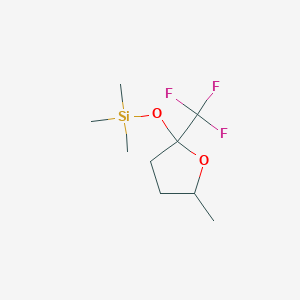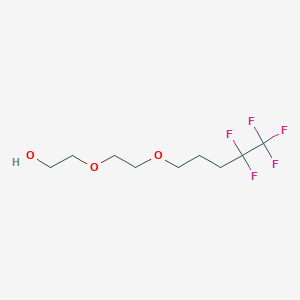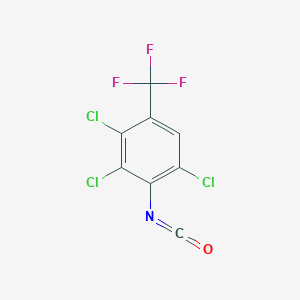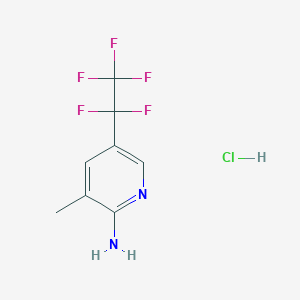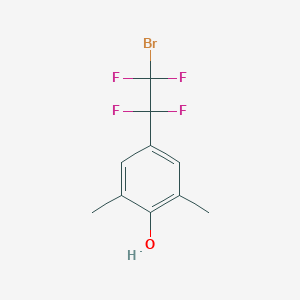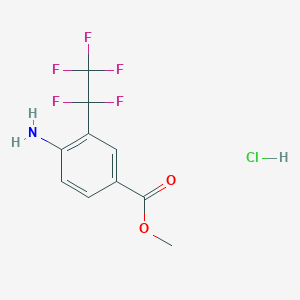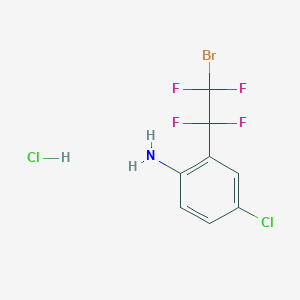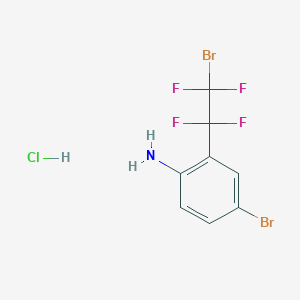
4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is an organic compound that features both bromine and fluorine atoms attached to an aniline core This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride typically involves multiple steps:
Bromination: The starting material, aniline, undergoes bromination to introduce bromine atoms at specific positions on the aromatic ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Fluorination: The introduction of fluorine atoms is often carried out using tetrafluoroethylene (C₂F₄) under controlled conditions. This step requires careful handling due to the reactivity of fluorine-containing reagents.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride can undergo various types of chemical reactions:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can enhance binding affinity and specificity, influencing the compound’s activity. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline hydrochloride: Similar in structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.
2-Bromo-4-fluoroaniline hydrochloride: Contains fewer halogen atoms, leading to different reactivity and applications.
4-Chloro-2-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride: Chlorine atoms instead of bromine, affecting its chemical properties.
Uniqueness
4-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is unique due to the combination of bromine and fluorine atoms, which can significantly alter its reactivity and potential applications compared to similar compounds. The presence of multiple halogens can enhance its stability and reactivity in specific chemical reactions.
特性
IUPAC Name |
4-bromo-2-(2-bromo-1,1,2,2-tetrafluoroethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F4N.ClH/c9-4-1-2-6(15)5(3-4)7(11,12)8(10,13)14;/h1-3H,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPQHXDGDZWORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)Br)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
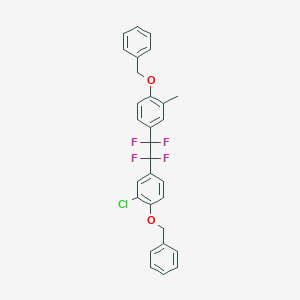
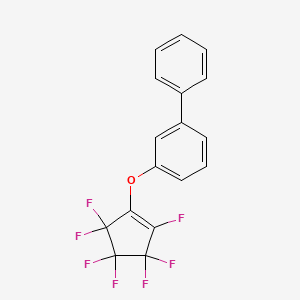
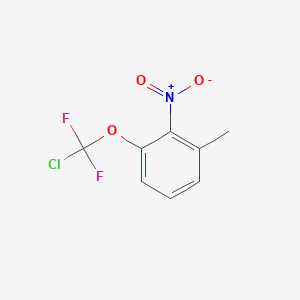
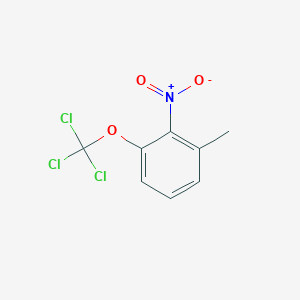
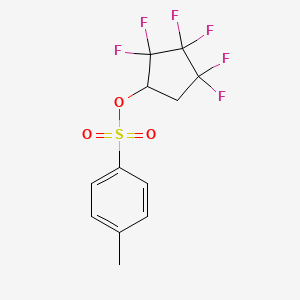
![2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione](/img/structure/B6312135.png)
